

Application Notes: Establishing a Growth Hormone Knockout Mouse Model

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Compound of Interest

Compound Name: *Growth hormone, human*

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Introduction

Growth hormone (GH) is a pleiotropic hormone crucial for regulating somatic growth, metabolism, and various physiological processes. Mouse models with disrupted GH signaling, such as Growth Hormone (GH) or GH receptor (GHR) knockout (KO) mice, are invaluable tools for elucidating the complex roles of the GH/Insulin-like Growth Factor 1 (IGF-1) axis.^{[1][2]} These models have significantly advanced our understanding of growth, aging, metabolism, and disease states like cancer and diabetes.^{[1][3]} This document provides a comprehensive guide for researchers on the establishment and characterization of a GH knockout mouse model using CRISPR/Cas9 technology.

Model Rationale and Applications

Disrupting the GH gene provides a clean model to study the direct consequences of GH deficiency.^[4] These mice serve as an excellent model for human conditions of GH insensitivity, such as Laron Syndrome, which is often caused by mutations in the GHR gene.^{[1][3][5]}

Key Applications:

- Growth and Development: Studying the role of GH in postnatal growth and organ development.
- Metabolism: Investigating the impact of GH on glucose homeostasis, insulin sensitivity, and lipid metabolism.^[6]

- Aging and Longevity: Exploring the link between reduced GH signaling and extended lifespan.[\[7\]](#)
- Disease Modeling: Understanding the role of the GH/IGF-1 axis in diseases like diabetes and cancer.

Phenotypic Summary of GH/GHR Knockout Mice

Mice with a targeted disruption of the GH gene (GH-/-) or its receptor (GHR-/-) exhibit a distinct and reproducible phenotype compared to their wild-type (WT) littermates.

Parameter	Wild-Type (WT) Mice	GH-/- or GHR-/- KO Mice	References
Body Weight	Normal	Severely reduced (dwarf phenotype), approx. 50% of WT. [1]	[1] [8] [9]
Body Length	Normal	Significantly reduced.	[8]
Serum GH	Normal, pulsatile	Undetectable (GH KO) or highly elevated (GHR KO). [5] [8]	[5] [8]
Serum IGF-1	Normal	Severely reduced (~90% reduction). [1] [5] [8] [10]	[1] [5] [8] [10]
Body Composition	Normal fat/lean mass ratio	Increased percentage of fat mass, decreased lean mass. [6] [8]	[6] [8]
Glucose Metabolism	Normoglycemic	Hypoglycemic or normoglycemic. [1]	[1] [8]
Insulin Sensitivity	Normal	Highly insulin sensitive, with low fasting insulin levels. [1] [4] [8]	[1] [4] [8]
Lifespan	Normal	Significantly extended. [7] [9]	[7] [9]

Experimental Protocols

Protocol 1: Generation of GH Knockout Mice via CRISPR/Cas9

This protocol outlines the generation of GH knockout mice by microinjecting CRISPR/Cas9 components into zygotes. The goal is to introduce a frameshift mutation via non-homologous

end joining (NHEJ), leading to a functional gene knockout.[11][12]

1. Design of single guide RNAs (sgRNAs)

- Identify the target gene (e.g., mouse Gh, Gene ID: 14599).
- Select an early exon (e.g., Exon 1) to target for knockout to ensure a loss-of-function mutation.
- Use online design tools (e.g., CHOPCHOP, IDT Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool) to generate sgRNA sequences with high on-target scores and low off-target predictions.
- Order or synthesize two validated sgRNAs targeting the chosen exon to increase knockout efficiency.

2. Preparation of CRISPR/Cas9 Injection Mix

- Components:
 - Alt-R® S.p. Cas9 Nuclease V3 protein
 - Alt-R® CRISPR-Cas9 tracrRNA
 - Custom synthesized Alt-R® CRISPR-Cas9 crRNA (targeting the Gh gene)
 - Embryo-grade Injection Buffer (1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA)[13]
- Reagent Preparation:
 - Resuspend crRNA and tracrRNA in Injection Buffer to a final concentration of 1 μ g/ μ L.[13]
 - Form the gRNA duplex: Mix equal molar amounts of crRNA and tracrRNA (e.g., 5 μ g of crRNA and 10 μ g of tracrRNA).[13]
 - Anneal the mixture in a thermocycler: 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/minute.[13]

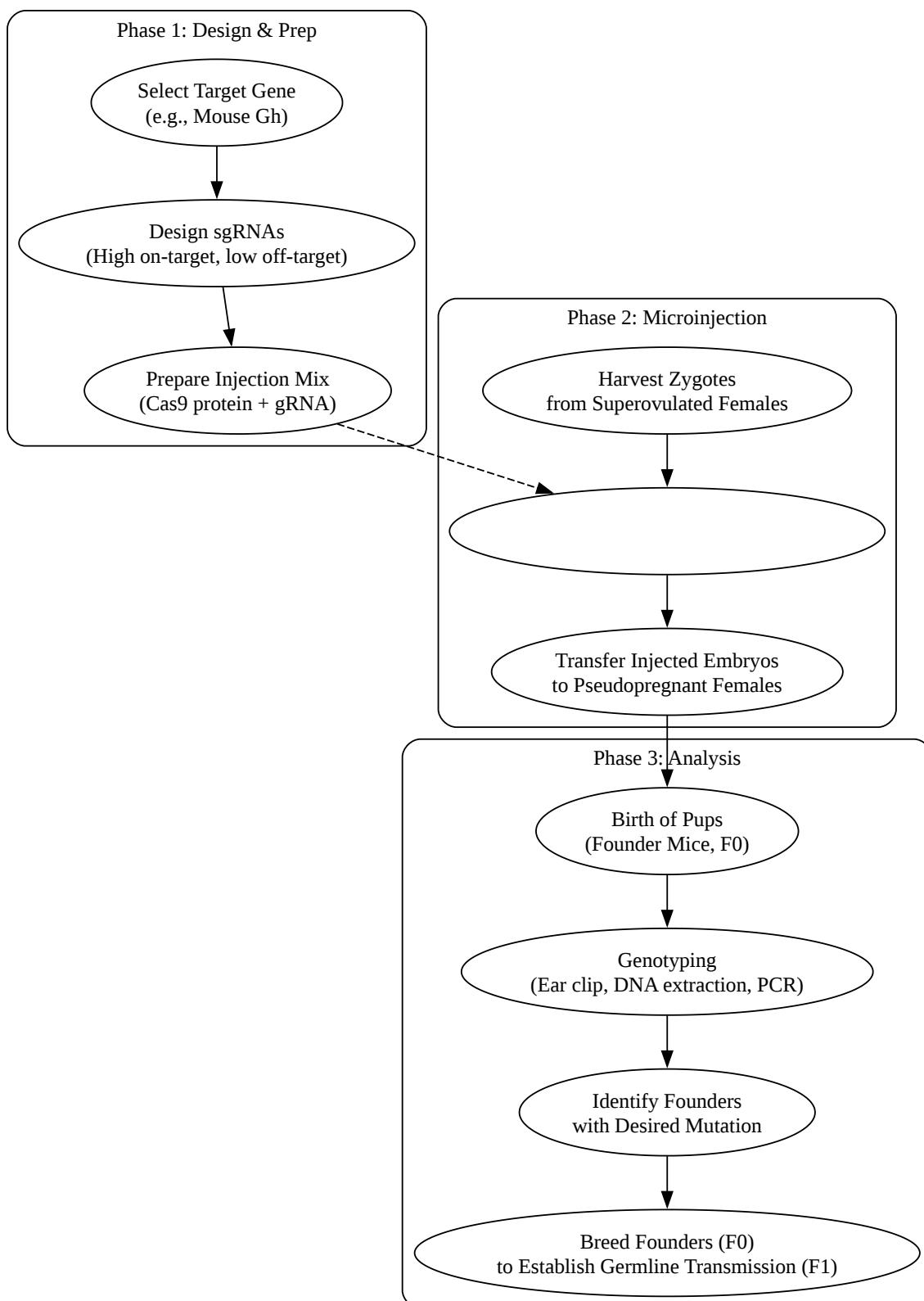
- Final Injection Mix (for a 100 μ L final volume):
 - Dilute the annealed gRNA duplex and Cas9 protein in Injection Buffer to a final concentration of 20 ng/ μ L each.[13] Other concentrations may also work.
 - Centrifuge the final mix at ~13,000 rpm for 5-10 minutes at room temperature to pellet any precipitates.[13]
 - Use the supernatant for microinjection.

3. Zygote Preparation and Microinjection

- Harvest one-cell embryos (zygotes) from superovulated and mated female mice.[14]
- Perform cytoplasmic or pronuclear microinjection using an inverted microscope with micromanipulators.[14][15]
- Load a microinjection needle with 0.5–1 μ L of the CRISPR/Cas9 mix.[15]
- Inject 1–3 pL of the solution into the cytoplasm or pronucleus of each zygote.[14][15]

4. Embryo Transfer and Pup Generation

- Culture the injected embryos briefly to assess viability.[14]
- Transfer the viable embryos into pseudopregnant recipient female mice.[14][15]
- Allow the embryos to develop to term. Pups are typically born after ~3 weeks.[14]

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Protocol 2: Genotyping of Founder Mice

This protocol is for identifying founder (F0) mice carrying the desired gene edit.

1. Sample Collection and DNA Extraction

- At ~2-3 weeks of age, obtain a small ear punch or tail clip from each pup for genomic DNA (gDNA) extraction.[[14](#)]
- Digest the tissue using Proteinase K.[[16](#)]
- Purify gDNA using a standard phenol/chloroform extraction or a commercial DNA extraction kit.[[16](#)]

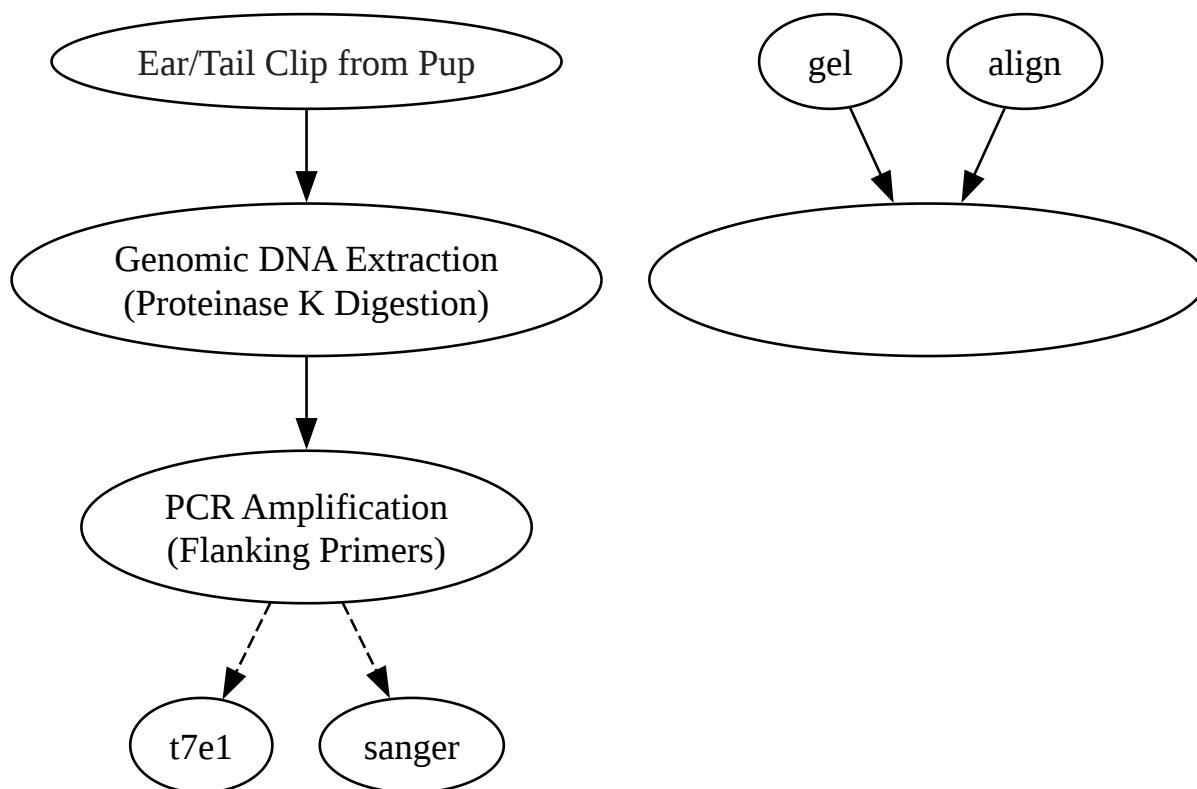
2. PCR Amplification

- Design PCR primers that flank the sgRNA target site in the Gh gene. The expected amplicon size should be between 200-500 bp.
- Perform PCR using the extracted gDNA as a template.
 - Reaction Mix:
 - 100-200 ng gDNA
 - 10 μ M Forward Primer
 - 10 μ M Reverse Primer
 - 2X PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)
 - Nuclease-free water
 - Cycling Conditions (Example):
 - Initial Denaturation: 95°C for 3 min
 - 35 cycles of:

- Denaturation: 95°C for 30 sec
- Annealing: 58-62°C for 30 sec (optimize for primers)
- Extension: 72°C for 30 sec
- Final Extension: 72°C for 5 min

3. Mutation Detection

- Method 1: T7 Endonuclease I (T7E1) Assay[16]
 - Denature and re-anneal the PCR products to form heteroduplexes if mutations are present.[15]
 - Incubate the re-annealed products with T7E1 enzyme. T7E1 recognizes and cleaves mismatched DNA.
 - Analyze the digested products using agarose gel electrophoresis. The presence of cleaved fragments (in addition to the original full-length amplicon) indicates an insertion/deletion (indel) mutation.
- Method 2: Sanger Sequencing
 - Purify the PCR products.
 - Send the purified products for Sanger sequencing.
 - Align the sequencing results with the wild-type reference sequence to identify specific indel mutations.



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Protocol 3: Phenotypic Characterization

Once a stable knockout line is established (F1 generation and beyond), a series of phenotypic analyses should be performed to confirm the functional consequences of GH deletion.

1. Growth Curve Analysis

- Weigh mice weekly from weaning (~3 weeks) to adulthood (e.g., 16 weeks).
- Plot body weight against age for KO and WT littermates to visualize growth differences. GHR-/- mice show significant weight differences from WT mice starting around 3 weeks of age.[\[1\]](#)

2. Hormone and Metabolite Analysis

- Collect blood samples via tail vein or cardiac puncture following anesthesia.[\[7\]](#)
- Separate serum or plasma for analysis.

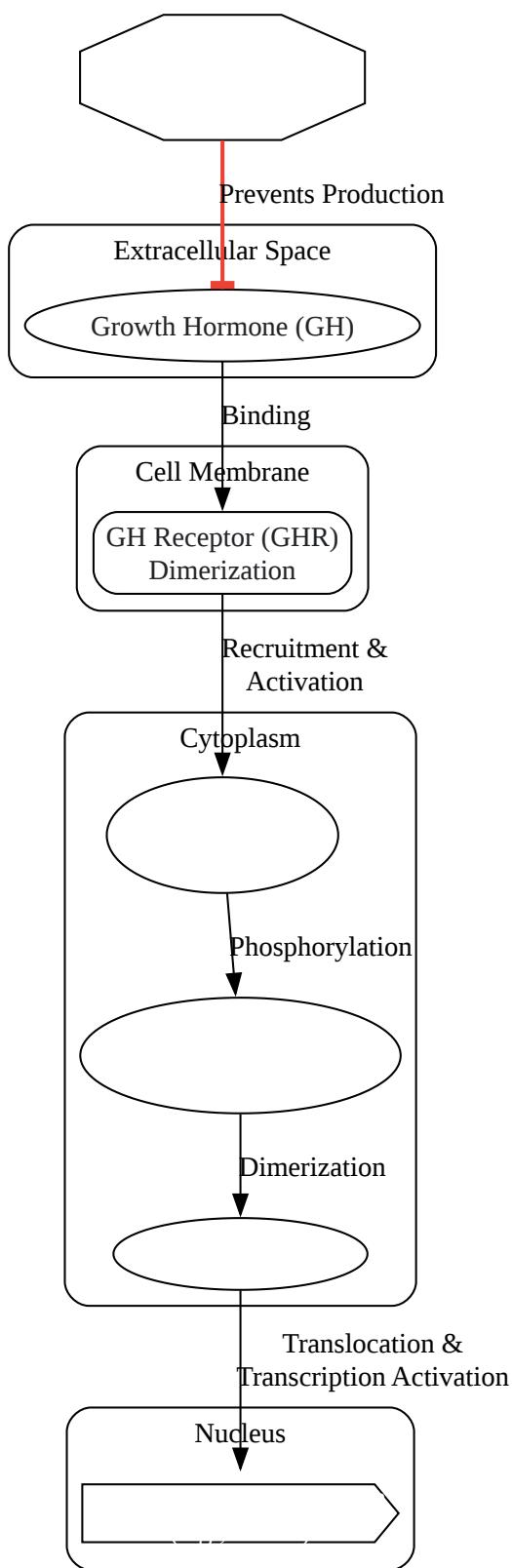
- IGF-1 Measurement: Use a commercially available ELISA kit for mouse IGF-1. A severe reduction in circulating IGF-1 is a hallmark of GH/GHR deficiency.[8]
- Insulin Measurement: Use a mouse insulin ELISA kit. KO mice are expected to have very low fasting insulin levels.[1][8]
- Glucose Measurement: Use a standard glucometer for fasting blood glucose levels.

3. Body Composition Analysis

- Use non-invasive methods like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to measure fat mass and lean mass in live, anesthetized mice.
- Confirm the expected phenotype of increased adiposity and decreased lean mass.[8]

Signaling Pathway Overview

GH binding to its receptor (GHR) on the cell surface triggers the activation of several intracellular signaling pathways.[17][18] The primary pathway is the JAK2-STAT5 cascade, which is essential for most of GH's effects, including the transcriptional regulation of IGF-1.[17][18][19][20][21] Knocking out the GH gene prevents the initiation of this entire cascade.



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